molecular formula C13H19ClN2O4S B5035383 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

Cat. No.: B5035383
M. Wt: 334.82 g/mol
InChI Key: VDPOGHVTVLGDLN-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that may have applications in various fields such as pharmaceuticals, agrochemicals, or materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves multiple steps, including:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the amino group.

    Sulfonylation: The amino group can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Acylation: The resulting sulfonyl aniline can be acylated with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or methoxy groups.

    Reduction: Reduction reactions may target the sulfonyl or acetamide groups.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-ethoxyethyl)acetamide
  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)propionamide

Uniqueness

The uniqueness of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-10-4-5-11(8-12(10)14)16(21(3,18)19)9-13(17)15-6-7-20-2/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPOGHVTVLGDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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